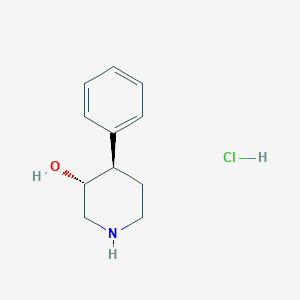

trans-4-Phenyl-3-piperidinol hydrochloride

Beschreibung

Importance of Piperidine (B6355638) Derivatives in Organic Chemistry

Piperidine and its derivatives are among the most significant synthetic fragments in the design of chemical compounds, particularly within the pharmaceutical industry. nih.govresearchgate.net The piperidine ring is a "privileged scaffold," meaning it is a molecular framework that is capable of binding to multiple biological receptors with high affinity. This versatility has led to its incorporation into numerous classes of pharmaceuticals, agrochemicals, and naturally occurring alkaloids. solubilityofthings.comijnrd.org

In organic synthesis, the piperidine structure serves as a crucial building block. solubilityofthings.com The nitrogen atom within the ring imparts basic and nucleophilic properties, allowing it to participate in a wide range of chemical reactions for constructing more complex molecules. solubilityofthings.com Furthermore, piperidine itself is utilized as a solvent and a base in various chemical processes. wikipedia.org The development of efficient and cost-effective methods for synthesizing substituted piperidines remains a key objective in modern organic chemistry due to their widespread applications. nih.gov

Table 1: Key Roles of Piperidine Derivatives

| Role | Description |

|---|---|

| Pharmaceutical Scaffolds | Core component in numerous therapeutic agents due to favorable properties like enhanced membrane permeability and receptor binding. researchgate.net |

| Natural Products | Foundational structure in many alkaloids, such as those naturally occurring in black pepper. wikipedia.orgijnrd.org |

| Agrochemicals | Utilized in the synthesis of various pesticides and insecticides. ijnrd.org |

| Synthetic Intermediates | Serve as versatile building blocks for the construction of complex organic compounds. solubilityofthings.com |

| Reagents and Catalysts | Used as bases and solvents in chemical reactions, such as in the Stork enamine alkylation. wikipedia.org |

Stereochemical Considerations in Substituted Piperidinols

The substitution pattern on the piperidine ring introduces stereochemical complexity, which is a critical factor in determining a molecule's properties and biological function. In a disubstituted piperidinol like 4-Phenyl-3-piperidinol, the relative orientation of the phenyl and hydroxyl groups gives rise to stereoisomers, specifically diastereomers known as cis and trans.

The "trans" designation in trans-4-Phenyl-3-piperidinol hydrochloride indicates that the phenyl group at the C4 position and the hydroxyl group at the C3 position are on opposite sides of the piperidine ring's plane. Conversely, in the cis isomer, these groups would be on the same side. This seemingly minor structural difference can lead to significant variations in how the molecule interacts with its environment, including biological targets.

The introduction of chiral centers in piperidine scaffolds is a key strategy in drug design to modulate physicochemical properties, enhance biological activity and selectivity, and improve pharmacokinetic profiles. researchgate.net Consequently, stereoselective synthesis—methods that yield a specific desired isomer—is a major focus of research. nih.gov Often, synthetic routes produce a mixture of isomers, which must then be separated to isolate the active or desired compound. prepchem.com

Table 2: Comparison of Cis and Trans Isomers in 3,4-Disubstituted Piperidines

| Isomer | Description of Substituent Orientation |

|---|---|

| Cis | Substituents at the C3 and C4 positions are on the same face of the ring. |

| Trans | Substituents at the C3 and C4 positions are on opposite faces of the ring. |

Overview of Research Approaches for Complex Nitrogen-Containing Heterocycles

The synthesis of complex nitrogen-containing heterocycles like substituted piperidinols is a central theme in modern organic chemistry. nih.govfrontiersin.org Researchers have developed a diverse array of strategies to construct these valuable molecular architectures efficiently and with high degrees of control.

One of the most common approaches is the hydrogenation of corresponding aromatic pyridine (B92270) precursors. This method typically requires transition metal catalysis and can be conducted under harsh conditions, although milder, more selective methods have been developed. nih.gov

Intramolecular and intermolecular cyclization reactions are also fundamental. Intramolecular cyclizations form the ring from a single linear molecule, while intermolecular annulations build the ring from two or more separate components. nih.gov A powerful subset of the latter is multicomponent reactions (MCRs) , where three or more reactants combine in a single step to form the final product. MCRs are highly valued for their efficiency, atom economy, and ability to generate complex molecules quickly. nih.gov

Other advanced methods include:

Cycloaddition reactions , which can construct the heterocyclic ring in a highly controlled manner. rsc.org

Catalytic methods using various transition metals (e.g., copper, ruthenium) or organocatalysts to facilitate ring formation with high selectivity. frontiersin.orgresearchgate.net

Radical-mediated cyclizations , which offer alternative pathways for forming C-N and C-C bonds to close the ring. nih.gov

These diverse synthetic strategies provide chemists with a robust toolkit to access a wide range of complex and functionally rich nitrogen-containing heterocycles for various applications. frontiersin.org

Table 3: Selected Synthetic Approaches for Nitrogen-Containing Heterocycles

| Synthetic Approach | Brief Description | Key Advantages |

|---|---|---|

| Hydrogenation of Pyridines | The reduction of a pyridine ring to a piperidine ring. nih.gov | Utilizes readily available starting materials. |

| Intramolecular Cyclization | A linear molecule containing both the nitrogen and the necessary carbon chain cyclizes to form the ring. nih.gov | Allows for the formation of complex, fused ring systems. |

| Multicomponent Reactions (MCRs) | Three or more reactants combine in a one-pot reaction to form the heterocyclic product. nih.gov | High efficiency, reduced waste, and operational simplicity. |

| Cycloaddition Reactions | Two unsaturated molecules react to form a cyclic adduct. rsc.org | Excellent control over stereochemistry. |

| Transition-Metal Catalysis | The use of metals like copper or ruthenium to catalyze the ring-forming reaction. frontiersin.orgresearchgate.net | High yields and selectivity under mild conditions. |

Structure

3D Structure of Parent

Eigenschaften

Molekularformel |

C11H16ClNO |

|---|---|

Molekulargewicht |

213.70 g/mol |

IUPAC-Name |

(3R,4R)-4-phenylpiperidin-3-ol;hydrochloride |

InChI |

InChI=1S/C11H15NO.ClH/c13-11-8-12-7-6-10(11)9-4-2-1-3-5-9;/h1-5,10-13H,6-8H2;1H/t10-,11+;/m1./s1 |

InChI-Schlüssel |

JYSCZIZVQQZGCR-DHXVBOOMSA-N |

Isomerische SMILES |

C1CNC[C@@H]([C@H]1C2=CC=CC=C2)O.Cl |

Kanonische SMILES |

C1CNCC(C1C2=CC=CC=C2)O.Cl |

Herkunft des Produkts |

United States |

Advanced Synthetic Methodologies for Trans 4 Phenyl 3 Piperidinol Hydrochloride

Strategies for Diastereoselective Synthesis of 3-Hydroxypiperidines

The controlled installation of the hydroxyl and phenyl groups in a trans relationship on the piperidine (B6355638) ring is a key challenge in the synthesis of 4-Phenyl-3-piperidinol. This requires sophisticated synthetic strategies that can effectively control the stereochemistry at the C3 and C4 positions.

Stereoselective Reduction of Piperidones and Precursors

A primary and extensively investigated approach to the synthesis of 3-hydroxypiperidines involves the stereoselective reduction of a corresponding 3-piperidone precursor. The facial selectivity of the hydride attack on the carbonyl group determines the stereochemistry of the resulting alcohol.

The reduction of 4-phenyl-3-piperidones is a direct route to 4-phenyl-3-piperidinols. The choice of reducing agent and reaction conditions plays a critical role in the diastereoselectivity of this transformation. While sodium borohydride (B1222165) (NaBH4) is a common and mild reducing agent for ketones, its stereoselectivity can be influenced by various factors, including the steric hindrance around the carbonyl group and the potential for chelation control.

In the context of 3-substituted-4-piperidones, the stereochemical outcome of the reduction is often a mixture of cis and trans isomers. For instance, the reduction of N-protected 4-oxo-3-phenylpiperidine derivatives can lead to both (3S,4S)- and (3S,4R)-4-hydroxy-3-phenylpiperidine stereoisomers. The relative orientation of the phenyl group at the C3 position significantly influences the approach of the hydride reagent to the C4 carbonyl.

Recent studies have explored enzymatic reductions to achieve high stereoselectivity in the synthesis of chiral 3-substituted-4-hydroxypiperidines. For example, the reduction of tert-butyl 4-oxo-3-phenylpiperidine-1-carboxylate using carbonyl reductases has been shown to produce different stereoisomers with high enantiomeric excess. nih.gov While not a direct application of sodium borohydride, these enzymatic studies highlight the potential for achieving high stereocontrol in the reduction of such piperidone precursors. The data from these enzymatic reductions can provide valuable insights into the factors governing the stereochemical outcome of the reduction of 4-phenyl-3-piperidone analogues.

Table 1: Enzymatic Reduction of tert-Butyl 4-oxo-3-phenylpiperidine-1-carboxylate

| Enzyme | Substrate | Product Stereoisomer | Conversion (%) | Enantiomeric Excess (%) |

| HeCR | (R)-tert-butyl 4-oxo-3-phenylpiperidine-1-carboxylate | (3R,4S)-tert-butyl 4-hydroxy-3-phenylpiperidine-1-carboxylate | >99 | >99 |

| HeCR | (S)-tert-butyl 4-oxo-3-phenylpiperidine-1-carboxylate | (3S,4R)-tert-butyl 4-hydroxy-3-phenylpiperidine-1-carboxylate | >99 | >99 |

| DbCR | (R)-tert-butyl 4-oxo-3-phenylpiperidine-1-carboxylate | (3R,4R)-tert-butyl 4-hydroxy-3-phenylpiperidine-1-carboxylate | >99 | >99 |

| DbCR | (S)-tert-butyl 4-oxo-3-phenylpiperidine-1-carboxylate | (3S,4S)-tert-butyl 4-hydroxy-3-phenylpiperidine-1-carboxylate | >99 | >99 |

| Data sourced from a study on carbonyl reductase-catalyzed reduction of tert-butyl 4-oxo-3-phenylpiperidine-1-carboxylate. nih.gov |

Achieving high diastereoselectivity in the reduction of 4-phenyl-3-piperidones often requires careful selection of catalysts and optimization of reaction conditions. The use of bulky reducing agents can favor the approach of the hydride from the less sterically hindered face of the carbonyl, leading to a higher proportion of one diastereomer. For example, L-selectride has been used for the reduction of piperidones to give cis products with high yield. nih.gov

Furthermore, the choice of solvent and temperature can influence the transition state of the reduction, thereby affecting the stereochemical outcome. In some cases, the use of Lewis acids can chelate to the carbonyl oxygen and other heteroatoms in the molecule, directing the hydride attack from a specific face.

Catalytic hydrogenation is another powerful method for the stereoselective reduction of piperidone precursors. The choice of catalyst (e.g., palladium, platinum, rhodium) and the supporting ligand can have a profound impact on the diastereoselectivity of the reduction. Chiral ligands can be employed to achieve asymmetric reduction, leading to enantioenriched 3-hydroxypiperidines.

Cyclization Approaches for Piperidine Ring Formation

An alternative to the reduction of pre-formed piperidones is the construction of the 3-hydroxypiperidine (B146073) ring through cyclization reactions. These methods offer the potential for high stereocontrol by carefully designing the acyclic precursor and choosing the appropriate cyclization conditions.

Intramolecular cyclization reactions are a powerful tool for the synthesis of heterocyclic compounds, including piperidines. In the context of 4-phenyl-3-piperidinol synthesis, an appropriately substituted acyclic precursor can be induced to cyclize, forming the piperidine ring with the desired stereochemistry.

One plausible approach involves the intramolecular cyclization of an amino epoxide. For instance, an acyclic precursor containing an amine and a 2,3-epoxy-1-phenylpropyl moiety could undergo an intramolecular nucleophilic attack of the amine on the epoxide ring. The stereochemistry of the epoxide and the reaction conditions would dictate the stereochemical outcome of the resulting 3-hydroxypiperidine.

Another strategy is the aza-Prins cyclization, which has been utilized for the diastereoselective synthesis of cis-4-hydroxypiperidines. rsc.org This reaction involves the cyclization of a homoallylic amine with a carbonyl compound. While this specific example leads to cis-isomers, modifications to the substrates and reaction conditions could potentially favor the formation of the trans-isomer.

Radical cyclizations offer a complementary approach to the synthesis of piperidine rings. These reactions proceed through radical intermediates and can be highly effective for the formation of five- and six-membered rings. The stereoselectivity of radical cyclizations is often governed by the conformation of the transition state, which can be influenced by the steric and electronic properties of the substituents on the acyclic precursor.

Multi-Component Reactions for Piperidine Synthesis

Multi-component reactions (MCRs), which involve the combination of three or more reactants in a single step to form a product containing structural elements of all starting materials, offer significant advantages in terms of synthetic efficiency and molecular diversity. nih.gov While the direct synthesis of trans-4-Phenyl-3-piperidinol through an MCR is not extensively documented, the construction of complex piperidine scaffolds via MCRs is a well-established strategy. researchgate.net These reactions can rapidly generate molecular complexity, which is crucial for building libraries of compounds for drug discovery. nih.gov

One notable approach involves an immobilized lipase-catalyzed MCR for the synthesis of clinically valuable piperidine derivatives. rsc.org For instance, the reaction of a benzaldehyde, an aniline, and an acetoacetate (B1235776) ester can yield highly substituted piperidines in good yields. rsc.org The generality of such protocols has been explored with differently substituted aromatic aldehydes and anilines. rsc.org Another strategy employs a four-component reaction that proceeds through an intermolecular Diels-Alder reaction to create intricate piperidone frameworks. researchgate.net These methods highlight the potential of MCRs to construct the core piperidine structure, which could then be further functionalized to yield the target trans-4-Phenyl-3-piperidinol.

Enantioselective Synthesis of Chiral Piperidinols

Achieving the correct stereochemistry is paramount in the synthesis of pharmacologically active molecules. For trans-4-Phenyl-3-piperidinol, which contains two chiral centers, enantioselective methods are essential. These strategies aim to produce a single desired stereoisomer, avoiding the need for difficult and often inefficient resolution of racemic mixtures.

Organocatalytic Approaches to Chiral Piperidinols

Organocatalysis utilizes small, chiral organic molecules to catalyze asymmetric transformations, offering a metal-free alternative to traditional methods. ekb.egnih.gov Proline and its derivatives are common organocatalysts used in asymmetric α-amination and aldol (B89426) reactions, which can be key steps in constructing chiral piperidine precursors. ekb.eg For example, an aldehyde can undergo an L-proline catalyzed asymmetric α-amination to produce a chiral amino alcohol with high enantiomeric excess, which can subsequently be cyclized to form a piperidine derivative. ekb.eg

Cinchona alkaloid-derived catalysts are also employed for various enantioselective reactions. These catalysts can be applied to create chiral centers with high stereocontrol, which can then be incorporated into the piperidine ring system. The development of novel chiral amine catalysts continues to expand the scope of these reactions, enabling the synthesis of unique chiral compounds. nih.gov

Asymmetric Hydrogenation and Hydrosilylation Strategies

Asymmetric hydrogenation is a powerful technique for the enantioselective reduction of prochiral substrates like alkenes, ketones, and imines. ajchem-b.com In the context of piperidinol synthesis, this often involves the reduction of a corresponding N-protected 3-piperidone or a tetrahydropyridine (B1245486) precursor. Transition metal complexes, particularly those of rhodium, ruthenium, and iridium with chiral phosphine (B1218219) ligands, are highly effective for this purpose. ajchem-b.comnih.gov For instance, rhodium catalysts with chiral phosphorus ligands like (R, R)-Et-DuPhos have been successfully used in the hydrogenation of functionalized alkenes, achieving high enantioselectivity. ajchem-b.com The asymmetric reduction of N-Boc-3-piperidone using ketoreductase enzymes also represents a biocatalytic approach to chiral 3-hydroxypiperidines. mdpi.comderpharmachemica.com

Asymmetric hydrosilylation offers another route to chiral alcohols. This reaction involves the addition of a hydrosilane (containing a Si-H bond) across a C=O or C=N double bond, catalyzed by a chiral complex, followed by hydrolysis to yield the chiral alcohol or amine. purdue.edu While the direct hydrosilylation of a 4-phenyl-3-piperidone is a plausible strategy, much of the research has focused on the reduction of hydrazones using chiral Lewis base catalysts. purdue.edu The development of new axial-chiral catalysts continues to improve the reactivity and enantioselectivity of these transformations. purdue.edu

| Substrate | Catalyst/Enzyme | Method | Product | Yield | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|---|

| N-Boc-3-piperidone | Ketoreductase & Glucose Dehydrogenase | Asymmetric Reductive Reaction | (S)-N-Boc-3-hydroxypiperidine | - | >99% | mdpi.com |

| (+)-(R)-1-methyl-4-(2,4,6-trimethoxyphenyl)piperidin-3-one | N-selectride | Diastereoselective Reduction | (-)-(3S,4R)-1-Methyl-4-(2,4,6-trimethoxyphenyl)piperidin-3-ol | >90% | ≥99.5% de | acs.org |

| Dehydromorpholines | SKP–Rh complex | Asymmetric Hydrogenation | 2-Substituted Chiral Morpholines | Quantitative | up to 99% | nih.gov |

Application of Chiral Building Blocks from Natural Amino Acids

The "chiral pool" provides access to enantiomerically pure starting materials derived from nature, such as amino acids, carbohydrates, and terpenes. buchler-gmbh.com This strategy, known as chiral pool synthesis, uses the inherent stereochemistry of these natural molecules to build complex chiral targets. buchler-gmbh.com Amino acids like L-ornithine and L-lysine are particularly useful precursors for constructing piperidine rings. rsc.org

A multi-enzymatic cascade approach can be used to convert amino alcohols, which are readily accessible from natural amino acids, into enantiopure protected 3-aminopiperidines. rsc.org This streamlined process often occurs under ambient conditions and avoids racemization. rsc.org Similarly, phenylglycine, a natural α-amino acid, can be modified and used as a chiral building block in asymmetric synthesis. researchgate.net By starting with a defined stereocenter from an amino acid, the synthetic route can be designed to produce the desired diastereomer of the final piperidinol product with high fidelity. nih.govnih.gov

Preparation of the Hydrochloride Salt Form

The final step in the synthesis is often the conversion of the free amine (a free base) into a more stable and handleable salt form. For piperidine derivatives, the hydrochloride salt is common due to its crystallinity and improved solubility in aqueous media.

Acidification Techniques for Salt Formation

The formation of an amine hydrochloride salt is an acid-base reaction. youtube.com Several techniques can be employed for this acidification process, with the choice of method depending on the properties of the amine and the desired characteristics of the salt.

A common industrial method is the addition of aqueous hydrochloric acid to a solution of the amine. google.com However, the presence of water can sometimes hinder crystallization, leading to the formation of oils or viscous liquids. sciencemadness.orgsciencemadness.org

To circumvent this, anhydrous methods are frequently used. One approach is to bubble hydrogen chloride gas through a solution of the amine in a dry organic solvent, such as diethyl ether or isopropanol. sciencemadness.org Alternatively, a solution of HCl in an organic solvent, such as 1,4-dioxane (B91453) or ethyl acetate, can be added to the amine solution. chemicalbook.comchemicalbook.com This method offers better stoichiometric control and is often more convenient for laboratory-scale synthesis. The resulting hydrochloride salt typically precipitates from the solution and can be isolated by filtration. chemicalbook.com For instance, treating tert-butyl 4-hydroxypiperidine-1-carboxylate with a saturated solution of HCl in 1,4-dioxane yields the piperidin-4-ol hydrochloride in near-quantitative yield. chemicalbook.com

| Reagent | Solvent | Conditions | Advantages | Reference |

|---|---|---|---|---|

| Aqueous HCl | Water/Organic Co-solvent | Room Temperature | Convenient, inexpensive | google.comsciencemadness.org |

| HCl gas | Anhydrous organic solvent (e.g., ether, IPA) | Requires dry conditions | Anhydrous, high purity | sciencemadness.org |

| HCl in 1,4-Dioxane | 1,4-Dioxane | Room Temperature | Anhydrous, good control | chemicalbook.com |

| HCl in Ethyl Acetate | Ethyl Acetate | Room Temperature | Anhydrous, common solvent | chemicalbook.com |

Purification and Isolation Strategies for Hydrochloride Salts

The effective purification and isolation of piperidinol compounds are critical for obtaining a final product with the high degree of purity required for analytical and research purposes. For basic compounds like trans-4-Phenyl-3-piperidinol, conversion to a hydrochloride salt is a common strategy that facilitates isolation and improves stability. The purification process for these salts often involves a multi-step approach combining extraction, chromatography, and crystallization techniques.

A representative strategy for a structurally similar compound, trans-4-(3-chlorophenoxy)-1-methyl-3-phenylpiperidine hydrochloride, demonstrates a thorough purification sequence. prepchem.com The initial crude product, an oil containing a mixture of isomers, is subjected to a series of purification steps. prepchem.com

The primary purification is often accomplished using column chromatography. prepchem.comresearchgate.net For piperidinol derivatives, silica (B1680970) gel is a common stationary phase. The selection of the mobile phase is crucial for achieving good separation. A gradient elution might be employed, starting with a less polar solvent and gradually increasing the polarity to elute the different components. For instance, acetone (B3395972) can be used initially, followed by a mixture of methanol (B129727) and acetone to elute the more polar trans isomer. prepchem.com

Following chromatographic separation, the fractions containing the purified free base of the target isomer are combined and concentrated. The next critical step is the formation of the hydrochloride salt. This is typically achieved by dissolving the purified oily residue in an anhydrous aprotic solvent, such as diethyl ether, and treating it with a solution of hydrogen chloride (HCl) in the same or a similar solvent. prepchem.com The use of an anhydrous solvent is important to prevent the incorporation of water into the crystal lattice, especially if an anhydrous salt form is desired. googleapis.com The reaction is generally rapid, leading to the precipitation of the hydrochloride salt.

The initial solid obtained after salt formation may be gummy or amorphous. prepchem.com Trituration, the process of repeatedly washing or grinding the solid with a solvent in which it is sparingly soluble (like fresh ether), is employed to induce solidification and remove residual impurities. prepchem.com

The final step for achieving high purity is recrystallization. The crude salt is dissolved in a minimum amount of a suitable hot solvent or solvent system, and the solution is allowed to cool slowly. This process allows for the formation of well-defined crystals, excluding impurities from the crystal lattice. For piperidinol hydrochloride salts, polar solvents like acetone are often effective for recrystallization, yielding the final product as a pure crystalline solid. prepchem.com The purity of the final compound can be confirmed by analytical techniques such as melting point determination. prepchem.com

The table below outlines a typical multi-step purification and isolation process for a piperidinol hydrochloride salt, based on established methodologies. prepchem.com

| Step | Technique | Reagents/Solvents | Purpose |

| 1 | Liquid-Liquid Extraction | Dichloromethane (B109758), Water, 2 N HCl, 10% NaOH solution, Saturated NaCl solution | Initial separation of the crude product from water-soluble and acid/base-insoluble impurities. prepchem.com |

| 2 | Column Chromatography | Silica Gel, Acetone, Methanol/Acetone mixture | Separation of stereoisomers (e.g., cis from trans). prepchem.com |

| 3 | Salt Formation | Diethyl Ether, HCl-saturated Ether solution | Conversion of the purified free base (often an oil) into its solid hydrochloride salt. prepchem.com |

| 4 | Solidification | Diethyl Ether | Trituration of the initially formed gummy salt to obtain a completely solid product. prepchem.com |

| 5 | Recrystallization | Acetone | Final purification step to obtain a highly pure, crystalline product with a sharp melting point. prepchem.com |

Stereochemical Elucidation and Conformational Analysis of Trans 4 Phenyl 3 Piperidinol Hydrochloride

Determination of trans-Diastereomeric Configuration

The assignment of the trans configuration to 4-Phenyl-3-piperidinol hydrochloride is a critical first step in its structural elucidation. This involves distinguishing it from its cis counterpart, which has different physical and chemical properties. The relative orientation of the substituents on the C3 and C4 positions of the piperidine (B6355638) ring is established primarily through Nuclear Magnetic Resonance (NMR) spectroscopy, supported by chromatographic separation techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

Proton NMR (¹H NMR) spectroscopy is a powerful, non-destructive technique for determining the relative stereochemistry of cyclic compounds. The key to this assignment lies in the analysis of the vicinal coupling constants (³J) between the protons attached to the C3 and C4 carbons (H-3 and H-4). The magnitude of this coupling is dependent on the dihedral angle between the two protons, a relationship described by the Karplus equation. miamioh.edurubingroup.org

In a six-membered ring like piperidine, a large coupling constant (typically in the range of 8-12 Hz) is indicative of a trans-diaxial relationship between two adjacent protons, corresponding to a dihedral angle of approximately 180°. rubingroup.org Conversely, a small coupling constant (typically 2-5 Hz) suggests an axial-equatorial or equatorial-equatorial relationship, where the dihedral angle is around 60°. rubingroup.orglibretexts.org

For trans-4-Phenyl-3-piperidinol, the most stable chair conformation places the bulky phenyl group and the hydroxyl group in equatorial positions to minimize steric strain. This arrangement results in the attached protons, H-3 and H-4, being in axial positions. Therefore, the ¹H NMR spectrum of the trans-isomer is expected to show a large coupling constant for the H-3/H-4 interaction, confirming their diaxial relationship and, consequently, the trans configuration of the substituents.

| Isomer | Relative Substituent Orientation | Dominant Conformer H-3/H-4 Orientation | Expected ³JH3-H4 (Hz) |

|---|---|---|---|

| trans | 3e, 4e | axial-axial | 8 - 12 |

| cis | 3e, 4a or 3a, 4e | axial-equatorial | 2 - 5 |

Chromatographic Separation and Characterization of Stereoisomers (e.g., TLC for cis/trans mixtures)

Chromatographic methods are essential for the physical separation of diastereomers, which often exhibit different polarities and affinities for stationary phases. Thin-Layer Chromatography (TLC) is a straightforward technique used to distinguish between the cis and trans isomers of 4-Phenyl-3-piperidinol. Due to differences in their three-dimensional structures, the two isomers interact differently with the stationary phase (e.g., silica (B1680970) gel). The cis and trans isomers typically have different dipole moments and abilities to form hydrogen bonds, leading to different retention factors (Rf values) in a given solvent system, allowing for their effective separation and identification.

High-Performance Liquid Chromatography (HPLC) offers a more precise and quantitative method for separating and analyzing diastereomeric mixtures. nih.gov By selecting an appropriate stationary phase (such as a phenyl column, which can provide unique selectivity for aromatic compounds) and mobile phase, baseline separation of the cis and trans isomers can be achieved. researchgate.net The distinct retention times for each isomer allow for their unambiguous identification and quantification in a mixture.

Comparative Analysis with cis-Diastereomers

A definitive structural assignment for the trans-isomer is often solidified by direct comparison with its cis counterpart. researchgate.net The synthesis of 4-phenyl-3-piperidinol often yields a mixture of both diastereomers, which can then be separated. Spectroscopic and chromatographic data from both pure isomers are compared. The cis-isomer, which in its most stable chair conformation would have one axial and one equatorial substituent, would exhibit a small H-3/H-4 coupling constant in its ¹H NMR spectrum, in stark contrast to the large coupling constant expected for the trans-isomer. This comparative analysis provides unequivocal evidence for the stereochemical assignment of each isomer.

Conformational Preferences and Dynamics of the Piperidine Ring

The biological activity and physical properties of piperidine derivatives are heavily influenced by the conformational equilibrium of the six-membered ring. For trans-4-Phenyl-3-piperidinol hydrochloride, the ring predominantly adopts a chair conformation to alleviate torsional and angle strain.

Analysis of Chair Conformations

The piperidine ring can exist in two principal chair conformations that are in rapid equilibrium through a process known as ring inversion. For a disubstituted ring, the conformational equilibrium will favor the chair form that minimizes steric interactions by placing the largest substituents in the more spacious equatorial positions.

In the case of trans-4-Phenyl-3-piperidinol, there are two possible chair conformations:

A diequatorial conformation where both the phenyl group at C4 and the hydroxyl group at C3 occupy equatorial positions.

A diaxial conformation where both substituents occupy axial positions.

The diequatorial conformer is significantly more stable and therefore predominates at equilibrium. The diaxial conformation would introduce severe 1,3-diaxial interactions between the substituents and the axial hydrogens on the ring, making it energetically unfavorable. The protonation of the nitrogen atom to form the hydrochloride salt further influences this equilibrium, but the preference for the diequatorial arrangement of the large phenyl and hydroxyl groups remains.

| Conformer | C3-OH Position | C4-Phenyl Position | Relative Stability |

|---|---|---|---|

| Chair 1 | Equatorial | Equatorial | Highly Favored |

| Chair 2 | Axial | Axial | Highly Unfavored |

Influence of Substituents on Ring Conformation

The conformational preference of the piperidine ring is dictated by the steric and electronic nature of its substituents.

Phenyl Group: As a bulky substituent, the phenyl group has a strong preference for the equatorial position to avoid steric clashes with axial hydrogens at the C2 and C6 positions. This steric hindrance is the primary driving force for the conformational equilibrium.

Hydroxyl Group: The hydroxyl group is smaller than the phenyl group but also preferentially occupies the equatorial position to minimize steric strain.

N-Protonation (Hydrochloride Salt): In the hydrochloride salt, the nitrogen atom is protonated (-NH₂⁺-). The axial or equatorial orientation of the N-H proton can also influence the ring's conformation. In acidic conditions, an intramolecular hydrogen bond might form between the protonated amine and the axial oxygen of the hydroxyl group in the less stable diaxial conformer, but this interaction is generally not strong enough to overcome the severe steric hindrance of a diaxial conformation. Therefore, the diequatorial arrangement of the C3 and C4 substituents remains the dominant conformation.

Computational Approaches to Conformational Landscape

A comprehensive understanding of the stereochemical and conformational behavior of this compound necessitates the use of computational chemistry. While specific computational studies exclusively focused on this compound are not extensively available in publicly accessible literature, the conformational landscape of this molecule can be effectively elucidated using well-established theoretical methods. These approaches, widely applied to substituted piperidine rings, provide deep insights into the relative stabilities of different conformers, the energy barriers to their interconversion, and the influence of substituents on the geometry of the piperidine ring. rsc.orgnih.gov

Computational analysis of molecules like this compound typically involves a multi-step process, beginning with the identification of all possible stereoisomers and conformers. For the piperidine ring, the most prevalent conformations are the chair, boat, and twist-boat forms. rsc.org The chair conformation is generally the most stable for piperidine itself. nih.gov However, the presence of bulky substituents, such as the phenyl and hydroxyl groups in the molecule of interest, can significantly influence the conformational equilibrium.

Molecular Mechanics and Quantum Chemical Calculations

A variety of computational methods are employed to model the conformational preferences of piperidine derivatives. These range from less computationally intensive molecular mechanics (MM) methods to more accurate but demanding quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods like Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2). arxiv.orgnih.govresearchgate.net

DFT methods, particularly with functionals like B3LYP and M06-2X, have proven to be highly effective in providing a reliable balance between accuracy and computational cost for systems of this size. nih.govscispace.comnih.gov These methods, often paired with basis sets such as 6-31G(d) or the more extensive cc-pVTZ, allow for the optimization of molecular geometries and the calculation of thermodynamic properties. nih.govosti.gov

For this compound, the primary conformational question revolves around the orientation of the phenyl and hydroxyl groups on the chair-form piperidine ring. The two primary chair conformers would be one with the phenyl group in an equatorial position and the hydroxyl group in an axial position, and the other with an axial phenyl group and an equatorial hydroxyl group. The "trans" configuration dictates this diaxial or diequatorial-like relationship in a chair conformation. Twist-boat conformations, while generally higher in energy, may also exist in equilibrium and can be stabilized by specific intramolecular interactions or solvent effects. nih.govosti.gov

Illustrative Conformational Energy Analysis

To illustrate the type of data generated from such computational studies, the following table presents hypothetical relative energies for the possible conformers of trans-4-Phenyl-3-piperidinol. The calculations would typically be performed in the gas phase and in a solvent to account for solvation effects, which can alter conformational preferences.

| Conformer | Phenyl Group Orientation | Hydroxyl Group Orientation | Relative Energy (kcal/mol) - Gas Phase (Hypothetical) | Relative Energy (kcal/mol) - Aqueous (Hypothetical) |

|---|---|---|---|---|

| Chair A | Equatorial | Axial | 0.00 | 0.00 |

| Chair B | Axial | Equatorial | 2.50 | 2.10 |

| Twist-Boat | - | - | 5.80 | 5.20 |

Note: The data in this table is illustrative and intended to represent the type of results obtained from computational analysis. It is not based on published experimental or computational data for this specific molecule.

In this hypothetical scenario, the chair conformation with an equatorial phenyl group is the most stable. This is generally expected, as bulky substituents prefer the less sterically hindered equatorial position. The energy difference between conformers provides an estimate of their relative populations at equilibrium.

Geometric Parameters from Computational Models

Beyond relative energies, computational methods provide detailed geometric parameters, such as bond lengths, bond angles, and dihedral angles. These parameters are crucial for a complete description of the molecular structure. For instance, the puckering of the piperidine ring and the precise orientation of the substituents can be quantified.

| Dihedral Angle | Atoms Involved | Angle (Degrees) |

|---|---|---|

| Ring Puckering | C2-C3-C4-C5 | -55.2 |

| Phenyl Orientation | C3-C4-C(Aryl)-C(Aryl) | 125.0 |

| Hydroxyl Orientation | C2-C3-O-H | -65.8 |

Note: The data in this table is illustrative and intended to represent the type of results obtained from computational analysis. It is not based on published experimental or computational data for this specific molecule.

These computational approaches, therefore, offer a powerful lens through which the conformational landscape of this compound can be explored, providing critical insights that complement experimental techniques. The synergy between computational and experimental data is key to a definitive stereochemical and conformational elucidation.

Advanced Spectroscopic Characterization Techniques for Structural Confirmation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure, connectivity, and stereochemistry of a compound. For trans-4-Phenyl-3-piperidinol hydrochloride, both one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments are crucial for a complete structural assignment.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the phenyl and piperidine (B6355638) rings. The chemical shifts of these protons are influenced by their local electronic environment.

The aromatic protons of the phenyl group typically appear in the downfield region of the spectrum, generally between 7.0 and 7.5 ppm, due to the deshielding effect of the ring current. The integration of these signals would correspond to five protons.

The protons on the piperidine ring will have more varied chemical shifts. The presence of the hydroxyl group and the phenyl group, as well as the protonated nitrogen atom, will significantly influence the chemical shifts of the adjacent protons. The proton attached to the carbon bearing the hydroxyl group (C3-H) and the proton on the carbon bearing the phenyl group (C4-H) are of particular interest for confirming the trans stereochemistry. The coupling constants (J-values) between these two protons are expected to be relatively large, typically in the range of 8-12 Hz, which is characteristic of a diaxial relationship in a chair conformation of the piperidine ring.

The protons on the carbons adjacent to the nitrogen (C2-H and C6-H) will be shifted downfield due to the electron-withdrawing effect of the protonated nitrogen. The remaining piperidine protons (C5-H) will appear at a more upfield position. The proton of the hydroxyl group and the proton on the nitrogen may be observable as broad signals, and their chemical shifts can be highly dependent on the solvent and concentration.

Table 1: Predicted ¹H NMR Chemical Shifts for trans-4-Phenyl-3-piperidinol hydrochloride

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

| Phenyl-H | 7.0 - 7.5 | Multiplet | 5 protons |

| C3-H (CH-OH) | ~3.5 - 4.0 | Multiplet | Downfield due to OH |

| C4-H (CH-Ph) | ~2.8 - 3.3 | Multiplet | Downfield due to Phenyl |

| C2-H, C6-H | ~3.0 - 3.5 | Multiplet | Downfield due to NH₂⁺ |

| C5-H | ~1.8 - 2.2 | Multiplet | |

| NH ₂⁺ | Variable | Broad singlet | |

| OH | Variable | Broad singlet |

Note: These are predicted values and can vary based on solvent and experimental conditions.

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal.

The carbons of the phenyl ring will appear in the aromatic region, typically between 125 and 145 ppm. The carbon atom attached to the piperidine ring (ipso-carbon) will have a different chemical shift compared to the other aromatic carbons.

The carbons of the piperidine ring will be observed in the aliphatic region. The carbon atom bearing the hydroxyl group (C3) will be shifted downfield to around 65-75 ppm. The carbon atom attached to the phenyl group (C4) will also be downfield, typically in the range of 40-50 ppm. The carbons adjacent to the protonated nitrogen (C2 and C6) will appear around 45-55 ppm. The C5 carbon will be the most upfield of the piperidine ring carbons.

Table 2: Predicted ¹³C NMR Chemical Shifts for trans-4-Phenyl-3-piperidinol hydrochloride

| Carbon | Predicted Chemical Shift (ppm) |

| Phenyl C (ipso) | ~140 - 145 |

| Phenyl C (ortho, meta, para) | ~125 - 130 |

| C3 (CH-OH) | ~65 - 75 |

| C4 (CH-Ph) | ~40 - 50 |

| C2, C6 | ~45 - 55 |

| C5 | ~30 - 40 |

Note: These are predicted values and can vary based on solvent and experimental conditions.

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the proton and carbon signals and for confirming the connectivity and stereochemistry of the molecule.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal the coupling relationships between protons. For instance, it would show correlations between C3-H and its neighboring protons on C2 and C4, and between C4-H and its neighbors on C3 and C5. This helps to trace the proton connectivity within the piperidine ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. An HSQC spectrum would allow for the direct assignment of each proton signal to its corresponding carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for establishing long-range connectivity, for example, between the phenyl protons and the C4 carbon of the piperidine ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment can provide through-space correlations between protons that are in close proximity. For trans-4-Phenyl-3-piperidinol, a NOESY spectrum could show a correlation between the axial protons at C3 and C5, further confirming the stereochemistry.

The hydrochloride salt form of the compound means the nitrogen atom of the piperidine ring is protonated. This protonation has a significant effect on the chemical shifts of the neighboring protons and carbons. The electron-withdrawing effect of the positively charged nitrogen (NH₂⁺) causes a downfield shift (deshielding) of the adjacent α-protons (at C2 and C6) and α-carbons compared to the free base. This effect diminishes with distance, so the β- and γ-protons and carbons are less affected. The magnitude of this shift can be a useful diagnostic tool to confirm the protonation state of the molecule.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound and for obtaining structural information through fragmentation analysis. For this compound, the expected molecular weight of the free base (C₁₁H₁₅NO) is approximately 177.24 g/mol . In the mass spectrum, the molecular ion peak [M]⁺ for the free base would be observed at m/z 177.

The fragmentation pattern can provide valuable structural information. Common fragmentation pathways for piperidine derivatives include the loss of substituents and cleavage of the piperidine ring. For trans-4-Phenyl-3-piperidinol, characteristic fragments might include the loss of a water molecule from the molecular ion, leading to a peak at m/z 159. Cleavage of the bond between C3 and C4 could lead to fragments corresponding to the phenyl-containing portion and the nitrogen-containing portion of the molecule.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

The IR spectrum of this compound would show characteristic absorption bands for the various functional groups present:

O-H stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl group, with the broadening due to hydrogen bonding.

N-H stretch: The protonated amine (NH₂⁺) will show a broad absorption in the range of 2400-3200 cm⁻¹.

C-H stretch (aromatic): Absorption bands just above 3000 cm⁻¹ are indicative of the C-H bonds of the phenyl ring.

C-H stretch (aliphatic): Absorptions just below 3000 cm⁻¹ correspond to the C-H bonds of the piperidine ring.

C=C stretch (aromatic): Peaks in the region of 1450-1600 cm⁻¹ are due to the carbon-carbon double bond stretching vibrations within the phenyl ring.

C-O stretch: An absorption band in the range of 1000-1200 cm⁻¹ is expected for the C-O stretching of the secondary alcohol.

C-N stretch: The C-N stretching vibration of the piperidine ring typically appears in the 1000-1200 cm⁻¹ region.

Table 3: Characteristic IR Absorption Frequencies for trans-4-Phenyl-3-piperidinol hydrochloride

| Functional Group | Characteristic Absorption Range (cm⁻¹) |

| O-H (alcohol) | 3200 - 3600 (broad) |

| N-H (ammonium) | 2400 - 3200 (broad) |

| C-H (aromatic) | > 3000 |

| C-H (aliphatic) | < 3000 |

| C=C (aromatic) | 1450 - 1600 |

| C-O (alcohol) | 1000 - 1200 |

| C-N (amine) | 1000 - 1200 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable analytical technique for characterizing compounds containing chromophores, which are parts of a molecule that absorb light in the UV-visible region. In the case of this compound, the phenyl group acts as the primary chromophore. The absorption of UV radiation by the phenyl group results in the excitation of electrons from lower energy molecular orbitals to higher energy molecular orbitals. Specifically, the electronic transitions observed are of the π → π* type, involving the promotion of electrons from the bonding π orbitals of the benzene ring to the anti-bonding π* orbitals.

The UV spectrum of monosubstituted benzene derivatives, such as the phenyl group in the title compound, is typically characterized by two main absorption bands originating from these π → π* transitions. These are often referred to as the E-band (ethylenic) and the B-band (benzenoid).

The Primary Absorption Band (E-band): This band, often split into two (E1 and E2 bands), arises from transitions to a higher excited state. The E2 band is typically observed in the range of 200-220 nm and has a relatively high molar absorptivity (ε).

The Secondary Absorption Band (B-band): This band is due to a transition to a lower excited state and is characteristic of the benzene ring. It appears at longer wavelengths, generally between 240 and 270 nm. A key feature of the B-band is its fine structure, which appears as a series of smaller, sharp peaks. This vibrational fine structure results from the coupling of the electronic transitions with the vibrational modes of the benzene ring. The intensity of the B-band is typically much lower than that of the E-band.

The presence of the piperidinol substituent on the phenyl ring can cause a slight shift in the position (λmax) and intensity (εmax) of these absorption bands compared to unsubstituted benzene. This is due to the electronic interactions between the substituent and the phenyl chromophore.

Detailed Research Findings

While specific experimental UV-Vis spectral data for this compound is not widely published, the expected absorption characteristics can be reliably inferred from extensive studies on other 4-phenylpiperidine (B165713) derivatives and monosubstituted benzenes. The electronic transitions are dominated by the phenyl chromophore. The saturated piperidine ring itself does not absorb significantly in the standard UV-Vis range (above 200 nm).

The electronic spectrum is therefore predicted to exhibit the characteristic absorptions of a monosubstituted benzene ring. The B-band, with its distinctive vibrational fine structure, is a key indicator of the presence of the phenyl group. The exact λmax and ε values can be influenced by the solvent used for the analysis due to solvent-chromophore interactions.

Illustrative UV-Vis Spectral Data

The following table provides representative data for the characteristic electronic transitions of the phenyl chromophore in a compound like this compound, based on established spectroscopic principles for monosubstituted benzenes.

| Absorption Band | Typical λmax Range (nm) | Typical εmax Range (L·mol⁻¹·cm⁻¹) | Electronic Transition | Assignment |

|---|---|---|---|---|

| E2-Band | 205 - 220 | 5,000 - 10,000 | π → π | Primary Benzenoid Absorption |

| B-Band | 240 - 270 | 150 - 300 | π → π | Secondary Benzenoid Absorption (with fine structure) |

Lack of Specific Research Data Precludes Article Generation

A thorough investigation of scientific databases and literature reveals a significant gap in publicly available research concerning the specific theoretical and computational properties of This compound . While extensive research exists on the methodologies outlined—such as Density Functional Theory (DFT), Molecular Electrostatic Potential (MEP) analysis, and molecular docking—these studies have been performed on other, structurally related piperidine derivatives, not on the specified compound.

Generating a scientifically accurate and thorough article as requested is contingent upon the existence of published data from molecular modeling, quantum chemical calculations, and other computational analyses performed directly on this compound. The search for such specific data has yielded no results.

To adhere to the strict requirements of providing accurate, non-hallucinatory information focused solely on this compound, it is not possible to construct the requested article. Extrapolating data from different, albeit similar, compounds would violate the core instruction to not introduce information outside the explicit scope and would amount to scientific speculation.

Therefore, the content for the following outlined sections cannot be provided:

Theoretical and Computational Investigations of Trans 4 Phenyl 3 Piperidinol Hydrochloride

Prediction and Validation of Spectroscopic Data

Without dedicated computational studies on trans-4-Phenyl-3-piperidinol hydrochloride, any attempt to generate the requested article would fail the stated requirements for accuracy and specificity. Further research and publication on this specific chemical compound are needed before such an article can be written.

Chemical Reactivity and Transformations of Trans 4 Phenyl 3 Piperidinol Hydrochloride

Derivatization at the Piperidine (B6355638) Nitrogen Atom

The secondary amine of the piperidine ring is a nucleophilic center that readily participates in reactions to form N-substituted derivatives. As the starting material is a hydrochloride salt, a base is typically required to liberate the free amine before it can react with an electrophile.

N-Alkylation Reactions

N-alkylation is a common method for introducing alkyl groups onto the piperidine nitrogen. This transformation is typically achieved through nucleophilic substitution, where the nitrogen atom attacks an alkyl halide. The reaction is generally carried out in the presence of a base to neutralize the hydrogen halide formed as a byproduct, driving the reaction to completion. Common bases include inorganic carbonates like potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃), often in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile. researchgate.netgoogle.com

For instance, the N-methylation of a similar 3-hydroxypiperidine (B146073) scaffold can be accomplished by reacting the piperidine with methyl iodide in DMF with potassium carbonate as the base. google.com The reaction proceeds by stirring the components at room temperature for several hours. google.com This general strategy is applicable for the introduction of various small alkyl groups.

Table 1: Representative Conditions for N-Alkylation of Piperidine Scaffolds

| Alkylating Agent | Base | Solvent | Temperature |

| Methyl Iodide | K₂CO₃ | DMF | Room Temp. |

| Alkyl Bromide/Iodide | K₂CO₃ | Acetonitrile | Room Temp. |

| Alkyl Halide | NaH | DMF | 0 °C to Room Temp. |

This table presents generalized conditions based on standard procedures for N-alkylation of piperidines. researchgate.netgoogle.com

N-Benzylation and Related Reactions

N-benzylation, a specific and important type of N-alkylation, is used to introduce a benzyl (B1604629) group, which can serve as a bulky substituent or as a protecting group that can be later removed by hydrogenolysis. The reaction conditions are similar to those used for general N-alkylation.

A common procedure involves reacting the piperidine derivative with benzyl bromide or benzyl chloride. In one documented synthesis of N-benzyl-3-hydroxypiperidine, the reaction is performed by treating 3-hydroxypiperidine with benzyl bromide in toluene (B28343) using potassium carbonate as the base, with the reaction mixture heated to 40-50°C for several hours. patsnap.com

Table 2: Example Conditions for N-Benzylation of 3-Hydroxypiperidine

| Reagent | Base | Solvent | Temperature | Reaction Time |

| Benzyl Bromide | K₂CO₃ | Toluene | 40-50 °C | 5 hours |

| Benzyl Bromide | Na₂CO₃ | Tetrahydrofuran | Reflux | 4 hours |

Data adapted from a patent describing the synthesis of N-benzyl-3-hydroxypiperidine, a close structural analog. patsnap.com

Protecting Group Strategies

In multi-step syntheses, it is often necessary to temporarily block the reactivity of the piperidine nitrogen to allow for selective reactions at other sites, such as the hydroxyl group. The tert-butoxycarbonyl (Boc) group is one of the most widely used protecting groups for amines due to its stability under many reaction conditions and its ease of removal under acidic conditions. organic-chemistry.org

The protection of a 3-hydroxypiperidine is typically achieved by reacting it with di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) in the presence of a base. A procedure for the synthesis of (S)-N-Boc-3-hydroxypiperidine involves treating the piperidine precursor with (Boc)₂O and sodium hydroxide (B78521) in an aqueous solution at room temperature. google.com The resulting N-Boc protected compound is often a stable, crystalline solid that can be carried forward in a synthetic sequence. google.com The existence of commercial listings for 1-Boc-3-Hydroxy-4-phenylpiperidine confirms the viability of this strategy for this specific molecular framework. ambeed.com

Reactions Involving the Hydroxyl Group

The secondary hydroxyl group at the C-3 position of the piperidine ring is another key site for chemical modification, allowing for transformations such as esterification and oxidation.

Esterification Reactions

Esterification of the hydroxyl group can be used to synthesize a wide range of derivatives. This is typically accomplished by reacting the alcohol with an acylating agent like an acyl chloride or an acid anhydride (B1165640), often in the presence of a base such as pyridine (B92270) or triethylamine (B128534) to act as a catalyst and to scavenge the acidic byproduct.

For example, the conversion of a related N-substituted 4-phenyl-4-hydroxypiperidine to its propionyloxy derivative has been achieved by treatment with propionic anhydride and pyridine. google.com However, attempts to propionylate the hydroxyl group of 1-benzyloxycarbonyl-4-phenyl-4-piperidinol using propionyl chloride were reported to be unsuccessful, suggesting that steric hindrance or electronic effects from substituents on the nitrogen can significantly influence the reactivity of the hydroxyl group. google.com A successful esterification of trans-4-Phenyl-3-piperidinol would likely involve reacting the N-protected intermediate with an acylating agent like propionyl chloride in the presence of a non-nucleophilic base.

Oxidation Reactions

The secondary alcohol of trans-4-Phenyl-3-piperidinol can be oxidized to the corresponding ketone, yielding a 4-phenyl-3-piperidone derivative. This transformation is a key step in the synthesis of many biologically active compounds.

A variety of oxidizing agents can be employed for this purpose. A classic method involves the use of chromium-based reagents. For instance, the oxidation of N-phenyl-4-piperidinol to N-phenyl-4-piperidone has been successfully carried out using chromium trioxide (CrO₃) in toluene at elevated temperatures (60-80°C). google.com

Alternatively, milder and more modern methods are often preferred to avoid the use of toxic heavy metals and harsh conditions. The Swern oxidation is a widely used method that converts primary and secondary alcohols to aldehydes and ketones, respectively, under very mild conditions. wikipedia.orgorganic-chemistry.org This reaction uses dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride, followed by the addition of a hindered organic base like triethylamine (Et₃N). wikipedia.orgyoutube.comnumberanalytics.com The reaction is typically performed at very low temperatures (e.g., -78 °C) in a solvent like dichloromethane (B109758) (DCM). wikipedia.org The application of Swern oxidation conditions to trans-4-Phenyl-3-piperidinol would be expected to cleanly yield the corresponding 4-phenyl-3-piperidone.

Table 3: Common Reagents for Oxidation of Alcohols

| Oxidation Method | Oxidizing Agent / Reagents | Typical Conditions |

| Jones Oxidation | CrO₃, H₂SO₄ | Acetone (B3395972), 0 °C to Room Temp. |

| Swern Oxidation | (COCl)₂, DMSO, then Et₃N | DCM, -78 °C to Room Temp. |

| Parikh-Doering | SO₃·pyridine, DMSO, Et₃N | DCM/DMSO, Room Temp. |

This table outlines common and relevant oxidation methods for secondary alcohols. google.comwikipedia.org

Dehydration Reactions of Piperidinols

The hydroxyl group of piperidinols, such as trans-4-Phenyl-3-piperidinol, can undergo dehydration to form the corresponding tetrahydropyridine (B1245486). This elimination reaction is typically acid-catalyzed, involving the protonation of the hydroxyl group to form a good leaving group (water), followed by the removal of a proton from an adjacent carbon atom to form a double bond. The regioselectivity and stereoselectivity of this process can be influenced by the substitution pattern of the piperidine ring and the reaction conditions.

The formation of tetrahydropyridines from piperidinol precursors is a known synthetic strategy. For instance, polysubstituted 1,4,5,6-tetrahydropyridines can be formed through a sequence of reactions that includes the dehydration of a 2-hydroxypiperidine intermediate. dtic.mil While this example involves a more complex substitution pattern, it demonstrates the principle of piperidinol dehydration leading to a tetrahydropyridine ring system. A more analogous transformation is the preparation of 4-phenyl-1,2,3,6-tetrahydropyridine (B82000) derivatives from corresponding 3-piperidinol precursors, indicating that the 3-hydroxy-4-phenylpiperidine scaffold is amenable to this type of reaction.

The dehydration of trans-4-Phenyl-3-piperidinol would be expected to yield primarily 4-phenyl-1,2,3,6-tetrahydropyridine. The formation of this specific isomer is favored due to the thermodynamic stability of the resulting endocyclic double bond being conjugated with the phenyl ring. The alternative product, 4-phenyl-1,2,5,6-tetrahydropyridine, would have a less stable, non-conjugated double bond.

| Reactant | Product | Reaction Type |

| trans-4-Phenyl-3-piperidinol | 4-Phenyl-1,2,3,6-tetrahydropyridine | Acid-catalyzed dehydration |

Functionalization of the Phenyl Moiety

The phenyl group of trans-4-Phenyl-3-piperidinol hydrochloride is susceptible to electrophilic aromatic substitution reactions, allowing for the introduction of various functional groups onto the aromatic ring. The piperidine ring, being an alkyl substituent, is generally considered an activating group and directs incoming electrophiles to the ortho and para positions. However, under the acidic conditions often required for these reactions, the piperidine nitrogen will be protonated, which can alter its directing effect.

Common electrophilic aromatic substitution reactions include nitration, halogenation, and Friedel-Crafts acylation and alkylation.

Nitration : The introduction of a nitro group (-NO₂) onto the phenyl ring is typically achieved using a mixture of nitric acid and sulfuric acid. masterorganicchemistry.com This reaction generates the nitronium ion (NO₂⁺), a potent electrophile. For 4-phenylpiperidine (B165713) derivatives, nitration would be expected to yield a mixture of ortho- and para-nitro substituted products.

Halogenation : The introduction of a halogen (e.g., -Cl, -Br) can be accomplished using the elemental halogen in the presence of a Lewis acid catalyst, such as FeCl₃ or FeBr₃. These conditions generate a more potent electrophile that can attack the aromatic ring. libretexts.org As with nitration, substitution is anticipated at the ortho and para positions.

Friedel-Crafts Acylation : This reaction introduces an acyl group (-COR) to the phenyl ring using an acyl halide or anhydride with a Lewis acid catalyst. This is a valuable method for forming carbon-carbon bonds and introducing a ketone functionality.

The specific conditions and outcomes of these reactions on this compound would need to be determined empirically, as the interplay of the hydroxyl and piperidine substituents, along with the hydrochloride salt form, will influence the reactivity and regioselectivity of the phenyl ring.

| Reaction Type | Reagents | Expected Products |

| Nitration | HNO₃, H₂SO₄ | ortho-Nitro and para-Nitro derivatives |

| Halogenation | X₂ (Cl₂, Br₂), FeX₃ | ortho-Halo and para-Halo derivatives |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | ortho-Acyl and para-Acyl derivatives |

Applications As a Chiral Building Block in Advanced Organic Synthesis

Intermediate in the Synthesis of Complex Natural Products

While direct total syntheses of complex natural products commencing from trans-4-Phenyl-3-piperidinol hydrochloride are not extensively documented in readily available literature, its structural motifs are present in various alkaloids. The principles of chiral pool synthesis, where a readily available chiral molecule is used as a starting material, suggest its potential as a precursor. For instance, the 3-hydroxypiperidine (B146073) core is a key feature in numerous natural products. The synthesis of such complex molecules often involves the piecing together of several chiral fragments. The defined stereochemistry of this compound would allow it to serve as a key fragment, ensuring the correct spatial arrangement of substituents in the final natural product.

Precursor for Advanced Pharmaceutical Intermediates

The piperidine (B6355638) scaffold is a privileged structure in medicinal chemistry, appearing in a vast number of approved drugs. researchgate.net The specific substitution pattern of this compound makes it a particularly relevant precursor for several classes of pharmacologically active compounds.

One notable area is in the development of neurokinin-1 (NK1) receptor antagonists. The synthesis of potent NK1 receptor antagonists, such as (+)-CP-99,994, involves the construction of a highly substituted piperidine ring. researchgate.netnih.govnih.gov While some syntheses of these compounds start from different chiral precursors like L-glutamic acid, the core structure of these antagonists often features a 2-phenylpiperidine (B1215205) or a related scaffold that can be conceptually derived from a precursor like this compound through functional group manipulations. nih.gov The key to these syntheses is the stereocontrolled installation of substituents on the piperidine ring, a challenge that can be addressed by starting with a pre-functionalized chiral building block.

Furthermore, the 4-phenylpiperidine (B165713) framework is a cornerstone of many potent opioid analgesics, including fentanyl and its analogs. nih.govunodc.orgresearchgate.netussc.gov The synthesis of these molecules often involves the construction of a 4-anilino-N-phenethylpiperidine (ANPP) core. unodc.org While many synthetic routes to fentanyl start from precursors like N-phenethyl-4-piperidone (NPP), the use of a chiral 4-phenylpiperidine derivative could offer a pathway to novel, stereochemically defined fentanyl analogs with potentially improved pharmacological profiles. The hydroxyl group in this compound provides a handle for further functionalization, allowing for the introduction of the necessary amine and acyl groups required for opioid receptor activity.

The following table summarizes key pharmaceutical intermediates and their relationship to the this compound scaffold:

| Pharmaceutical Intermediate/Target | Key Structural Motif | Potential Synthetic Connection to this compound |

| NK1 Receptor Antagonists (e.g., (+)-CP-99,994) | 2-Phenyl-3-aminopiperidine | Derivatization of the hydroxyl and amino groups. |

| Opioid Analgesics (e.g., Fentanyl Analogs) | 4-Phenyl-4-aminopiperidine | Functional group interconversion of the hydroxyl group to an amino group. |

Utility in the Construction of Diverse Nitrogen-Containing Heterocycles

The reactivity of the hydroxyl and secondary amine groups in this compound provides a versatile platform for the construction of a variety of more complex nitrogen-containing heterocyclic systems. nih.gov These reactions often proceed with a high degree of stereocontrol, dictated by the inherent chirality of the starting material.

One important application is in the synthesis of spiropiperidines. rsc.org These structures, where a spirocyclic system is fused to the piperidine ring, are of increasing interest in drug discovery due to their three-dimensional complexity. The functional groups on this compound can be elaborated to create tethered electrophiles or nucleophiles that can undergo intramolecular cyclization to form spirocyclic systems at various positions of the piperidine ring.

Moreover, the piperidine ring itself can serve as a scaffold for the construction of fused heterocyclic systems. For example, intramolecular cyclization reactions involving the nitrogen atom and a suitably functionalized side chain attached to one of the carbon atoms can lead to the formation of bicyclic and polycyclic alkaloids. The generation of a 3,4-piperidyne intermediate from a suitably derivatized piperidine could also open avenues for the synthesis of annulated piperidines through cycloaddition reactions. nih.gov

The diastereoselective functionalization of the piperidine ring, starting from a chiral precursor like this compound, allows for the synthesis of a diverse library of polysubstituted piperidines with well-defined stereochemistry, which are valuable intermediates for the synthesis of a wide range of nitrogen-containing heterocycles. nih.gov

The table below outlines some of the diverse heterocyclic structures that can be accessed from piperidine-based synthons:

| Heterocyclic System | Synthetic Strategy |

| Spiropiperidines | Intramolecular cyclization of functionalized piperidine derivatives. |

| Fused Bicyclic Systems | Intramolecular reactions involving the piperidine nitrogen and a side chain. |

| Annulated Piperidines | Cycloaddition reactions with piperidyne intermediates. |

Advanced Methodological Developments in Piperidinol Research

Stereodivergent Synthesis Strategies for Piperidinol Derivatives

Stereodivergent synthesis provides a powerful approach to access any desired stereoisomer of a molecule from a common starting material, which is invaluable for pharmaceutical research and development. This strategy relies on the careful selection of catalysts or chiral reagents that can systematically control the reaction pathway to yield specific diastereomers and enantiomers.

In the context of piperidinol derivatives, synergistic catalysis is a key strategy. This involves the simultaneous use of two or more distinct catalysts that work in concert to control different aspects of the reaction's selectivity. By altering the configuration of the chiral catalysts or ligands, chemists can steer the synthesis towards a specific stereoisomeric product. For instance, a combination of a chiral primary amine catalyst and a palladium complex can be employed in the asymmetric allylation of precursor molecules, enabling the construction of specific stereocenters. The ability to produce the full range of stereoisomers is crucial for creating chiral molecule libraries for drug discovery and for optimizing the efficacy and safety profiles of potential drug candidates. researchgate.net

The primary challenge in this area is the simultaneous control over regio-, diastereo-, and enantioselectivity. Advanced protocols, such as catalytic stereodivergent α-allylation of 2-acylimidazoles, provide a practical blueprint for the divergent synthesis of important chiral building blocks that can be converted to piperidinols. researchgate.net This level of control allows for the efficient and selective synthesis of all four possible stereoisomers of a 3,4-substituted piperidine (B6355638) core from a single set of precursors, simply by choosing the appropriate combination of catalyst and ligand enantiomers.

Catalyst Development for Enantioselective Piperidinol Synthesis

The development of novel catalysts is central to achieving high enantioselectivity in the synthesis of chiral piperidinols. A significant breakthrough has been the use of rhodium-based catalysts for the asymmetric synthesis of 3-substituted piperidines, which are direct precursors to 3-piperidinols.

One prominent method is the rhodium-catalyzed asymmetric reductive Heck reaction. nih.govorganic-chemistry.org This process typically involves the cross-coupling of a dihydropyridine (B1217469) substrate with an arylboronic acid. The reaction proceeds with high yield and excellent enantioselectivity, accommodating a wide range of functional groups. nih.gov The key to this transformation is a sophisticated catalytic system comprising a rhodium precursor, such as [Rh(cod)OH]₂, and a chiral phosphine (B1218219) ligand, like (S)-SEGPHOS. organic-chemistry.org

The proposed mechanism involves several steps:

Catalyst Activation: The chiral ligand coordinates with the rhodium precursor to form the active catalytic species.

Transmetalation: The arylboronic acid transfers its aryl group to the rhodium center.

Carbometalation: The rhodium-aryl complex then adds across the double bond of the dihydropyridine substrate.

Protodemetalation: The resulting rhodium complex undergoes regioselective protodemetalation, typically with water, to yield the 3-substituted tetrahydropyridine (B1245486) product and regenerate the active catalyst. nih.gov

Subsequent reduction of the tetrahydropyridine intermediate provides access to a wide variety of enantioenriched 3-substituted piperidines. nih.govorganic-chemistry.org Researchers have also explored other transition metals, including palladium and iridium, to catalyze various amination and cyclization reactions that form the piperidine ring with high stereocontrol. nih.gov

| Catalyst System | Reaction Type | Substrates | Selectivity | Reference |

|---|---|---|---|---|

| [Rh(cod)OH]₂ / (S)-SEGPHOS | Asymmetric Reductive Heck | Dihydropyridine, Arylboronic Acids | High Yield, Excellent Enantioselectivity | nih.govorganic-chemistry.org |

| Palladium Complex / Chiral Ligand | Enantioselective Amination | Non-activated Alkenes | High Enantioselectivity | nih.gov |

| Iridium(III) Complex | Stereoselective Hydrogen Transfer Cascade | Diols and Amines | High Diastereo- and Enantioselectivity | nih.gov |

Green Chemistry Approaches in Piperidinol Synthesis

Green chemistry principles are increasingly being integrated into the synthesis of piperidinol derivatives to enhance sustainability, safety, and efficiency. These approaches focus on reducing waste, avoiding hazardous reagents, and minimizing energy consumption.

Flow Chemistry: Continuous flow chemistry has emerged as a powerful green technology for synthesizing piperidines. acs.orgacs.org Reactions are performed in microreactors or flow systems, which offer significant advantages over traditional batch processing. nih.govresearchgate.net These benefits include superior heat and mass transfer, precise control over reaction parameters (temperature, pressure, residence time), and enhanced safety when handling reactive intermediates. Flow protocols have been developed for the rapid and highly diastereoselective synthesis of functionalized piperidines, often achieving higher yields and selectivities in minutes compared to hours in batch reactions. acs.orgacs.org This methodology is also highly scalable, allowing for efficient production from milligrams to kilograms without extensive re-optimization. acs.org

| Parameter | Flow Chemistry | Batch Chemistry |

|---|---|---|

| Reaction Time | Seconds to Minutes | Hours to Days |

| Scalability | Straightforward, by extending run time | Complex, requires re-optimization |

| Safety | Enhanced due to small reaction volumes | Higher risk with large volumes of reagents |

| Process Control | Precise control over parameters | Gradients in temperature and concentration |

Chemoenzymatic Synthesis: Biocatalysis represents another cornerstone of green chemistry, utilizing enzymes to perform highly selective chemical transformations under mild, aqueous conditions. nih.gov Chemoenzymatic strategies combine the advantages of chemical synthesis with the unparalleled selectivity of enzymes. For piperidinol synthesis, this can involve using enzymes like amine oxidases and ene imine reductases in one-pot cascade reactions. nih.gov This approach allows for the asymmetric dearomatization of pyridine (B92270) precursors to produce stereo-defined piperidines with exceptional precision. nih.gov This method not only avoids harsh reagents and conditions but also significantly reduces the environmental impact of the synthetic process. nih.govrsc.org

Alternative Solvents and Reagents: The use of environmentally benign solvents, such as water, is a key aspect of green piperidinol synthesis. Water can prevent the racemization of enantioenriched substrates in certain catalytic systems, leading to products with higher optical purity. nih.gov Furthermore, electrochemical methods, often employed in flow reactors, eliminate the need for expensive or toxic chemical reagents by using electricity to drive the desired cyclization reactions. nih.govresearchgate.net These approaches align with the principles of atom economy and waste minimization, representing a significant step towards more sustainable pharmaceutical manufacturing. figshare.comresearchgate.netnih.gov

Future Research Directions and Perspectives

Exploration of Novel Synthetic Pathways

Modern organic synthesis offers a plethora of powerful tools that can be applied to the synthesis of substituted piperidines. nih.gov Future efforts will likely focus on the adoption of innovative strategies that offer superior control over stereochemistry and functional group tolerance. The development of fast and cost-effective methods for creating substituted piperidines is a significant goal in contemporary organic chemistry. nih.govajchem-a.com

Key areas for exploration include:

Asymmetric Catalysis: The use of chiral catalysts to control the stereochemical outcome of reactions is a paramount objective. This includes transition-metal-catalyzed reactions and organocatalysis, which can provide access to enantiomerically pure piperidinol derivatives. For instance, asymmetric hydrogenation of pyridine (B92270) precursors using chiral ruthenium(II) or rhodium(I) complexes has shown promise. nih.gov